2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
Description
This compound features a pyrimidine core substituted with a 5-methoxy group and a piperidin-4-yl-oxy moiety. The piperidine ring is further functionalized with a (1,3-dimethyl-1H-pyrazol-4-yl)methyl group. The 1,3-dimethylpyrazole substituent enhances metabolic stability by reducing oxidative degradation, while the methoxy group may improve solubility and binding affinity .
Properties
IUPAC Name |
2-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-12-13(10-20(2)19-12)11-21-6-4-14(5-7-21)23-16-17-8-15(22-3)9-18-16/h8-10,14H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLERQJAPNWHLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)OC3=NC=C(C=N3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound shares core motifs with several derivatives reported in patents and synthetic studies. Key comparisons include:
Table 1: Structural Comparison of Piperidine-Oxy Pyrimidine/Pyrazine Derivatives
Key Observations :
- Sulfonyl vs.
- Fluorine Substitution : The fluorine atom in CAS 1855899-46-5 enhances metabolic stability and lipophilicity, whereas the methoxy group in the target compound improves solubility.
- Fused Ring Systems: Derivatives like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit extended π-conjugation, which may enhance binding to hydrophobic enzyme pockets.
Insights :
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:
- Methoxy Group: The 5-methoxy pyrimidine moiety likely enhances water solubility compared to non-polar substituents (e.g., phenyl in ), improving oral bioavailability.
- Piperidine Flexibility : The piperidine ring’s conformational flexibility may allow better target engagement than rigid bicyclic systems (e.g., pyrido[1,2-a]pyrimidin-4-one in ).
- Sulfonyl vs. Methyl : Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights (~300–350 g/mol) and logP values, suggesting increased membrane permeability but reduced solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
